molecular formula C5H4BrF3N2 B13919730 3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole

3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B13919730
M. Wt: 229.00 g/mol
InChI Key: OAPLTAOTNMTFGT-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and trifluoroethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of a suitable pyrazole precursor with bromine and a trifluoroethylating agent. One common method involves the bromination of 4-(2,2,2-trifluoroethyl)-1H-pyrazole using bromine or a brominating reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Agricultural Chemistry: It may be utilized in the synthesis of agrochemicals such as herbicides or fungicides.

    Biological Research: The compound can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(2,2,2-trifluoroethyl)benzamide
  • 3-Bromo-4-iodo-N-(2,2,2-trifluoroethyl)benzamide
  • 3-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both bromine and trifluoroethyl groups on a pyrazole ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for halogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C5H4BrF3N2

Molecular Weight

229.00 g/mol

IUPAC Name

5-bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole

InChI

InChI=1S/C5H4BrF3N2/c6-4-3(2-10-11-4)1-5(7,8)9/h2H,1H2,(H,10,11)

InChI Key

OAPLTAOTNMTFGT-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1CC(F)(F)F)Br

Origin of Product

United States

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